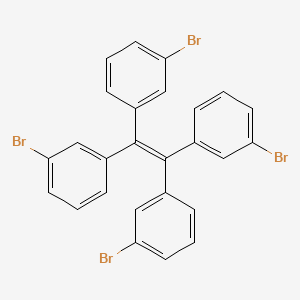
1,1,2,2-Tetrakis(3-bromophenyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrakis(3-bromophenyl)ethene is an organic compound with the molecular formula C26H16Br4 It is a derivative of ethene, where four hydrogen atoms are replaced by 3-bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrakis(3-bromophenyl)ethene can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of 3-bromobenzophenone are coupled in the presence of a titanium reagent under reductive conditions . Another method involves the Suzuki cross-coupling reaction, where 3-bromophenylboronic acid is coupled with a suitable ethene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale McMurry coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of titanium reagents and careful control of reaction parameters such as temperature and pressure .
化学反応の分析
Types of Reactions
1,1,2,2-Tetrakis(3-bromophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethene moiety can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or aldehydes.
Reduction: Ethane derivatives.
科学的研究の応用
1,1,2,2-Tetrakis(3-bromophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials with unique optoelectronic properties.
作用機序
The mechanism of action of 1,1,2,2-Tetrakis(3-bromophenyl)ethene involves its interaction with various molecular targets. The compound exhibits aggregation-induced emission (AIE) properties, where it becomes highly fluorescent upon aggregation . This property is exploited in the development of fluorescent probes and sensors. The molecular targets and pathways involved include interactions with DNA and proteins, leading to changes in fluorescence intensity .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar structure but with bromine atoms at the 4-position instead of the 3-position.
Tetraphenylethene: Lacks bromine atoms, used as a parent compound for various derivatives.
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene: Contains ethynyl groups instead of bromine atoms.
Uniqueness
1,1,2,2-Tetrakis(3-bromophenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and fluorescence properties .
生物活性
Introduction
1,1,2,2-Tetrakis(3-bromophenyl)ethene (TBE) is a complex organic compound characterized by its tetrabrominated phenyl groups attached to an ethylene backbone. With a molecular weight of approximately 648.02 g/mol, its unique structure imparts interesting electronic and optical properties, making it a subject of interest in materials science and organic chemistry. While specific biological activity data for TBE is limited, related compounds exhibit potential in various applications, particularly in biosensing and environmental monitoring.
- Empirical Formula : C24H16Br4
- Molecular Weight : 648.02 g/mol
- Structure : TBE features four bromophenyl groups that enhance its electronic properties.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1,2,2-Tetrakis(4-bromophenyl)ethene | Tetrabrominated phenyl groups | Different optical properties due to para-substitution |
| 1,1,2,2-Tetrakis(4-aminophenyl)ethene | Amino groups instead of bromine | Shows interesting conductance properties at the single-molecule level |
| 1,1,2,2-Tetrakis(4-nitrophenyl)ethene | Nitro groups instead of bromine | Potential use in electrochromic applications due to strong electron-withdrawing effects |
Aggregation-Induced Emission (AIE)
TBE exhibits a phenomenon known as aggregation-induced emission (AIE) . This property indicates that the compound shows enhanced fluorescence when aggregated, which can be leveraged for various biological applications:
- Fluorescence-Based Detection : TBE's AIE property suggests potential interactions with biological systems. It has been proposed for use in detecting heavy metals in water by monitoring fluorescence changes when interacting with metal ions.
Case Studies and Research Findings
- Detection of Environmental Pollutants : Research indicates that TBE can be utilized in fluorescence-based detection methods for environmental pollutants. The compound's ability to change fluorescence upon aggregation makes it suitable for sensing applications.
- Biosensing Applications : Derivatives of TBE have been explored for their electrochemical properties, indicating potential use in biosensing applications. These derivatives can interact with biological targets and provide measurable signals based on their fluorescence characteristics .
- Interaction Mechanisms : Studies have focused on the interaction mechanisms involving TBE's AIE property. Enhanced fluorescence upon aggregation suggests that TBE could effectively monitor the presence of certain ions or molecules in biological systems .
Table 2: Summary of Biological Activities Related to TBE
| Application | Description |
|---|---|
| Environmental Monitoring | Fluorescence-based detection of heavy metals and pollutants |
| Biosensing | Electrochemical interactions with biological targets |
| Fluorescent Probes | Utilization in monitoring changes in fluorescence for various assays |
特性
分子式 |
C26H16Br4 |
|---|---|
分子量 |
648.0 g/mol |
IUPAC名 |
1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H |
InChIキー |
HOKLGBCCRZXEGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















